molecular formula C7H10ClNO4 B2467358 2-[(Carboxymethyl)(prop-2-yn-1-yl)amino]acetic acid hydrochloride CAS No. 2089277-60-9

2-[(Carboxymethyl)(prop-2-yn-1-yl)amino]acetic acid hydrochloride

Cat. No.: B2467358
CAS No.: 2089277-60-9
M. Wt: 207.61
InChI Key: MSXYVWJMGPPZSK-UHFFFAOYSA-N
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Description

The compound “2-[(Carboxymethyl)(prop-2-yn-1-yl)amino]acetic acid hydrochloride” has a CAS Number of 2089277-60-9 . It is a powder at room temperature . The IUPAC name for this compound is 2,2’- (prop-2-yn-1-ylazanediyl)diacetic acid hydrochloride . The InChI Code is 1S/C7H9NO4.ClH/c1-2-3-8 (4-6 (9)10)5-7 (11)12;/h1H,3-5H2, (H,9,10) (H,11,12);1H .


Molecular Structure Analysis

The molecular weight of this compound is 207.61 . The InChI Key is MSXYVWJMGPPZSK-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It is stored at room temperature .

Scientific Research Applications

Corrosion Inhibition

Amino acids such as 2-[(Carboxymethyl)(prop-2-yn-1-yl)amino]acetic acid hydrochloride have been utilized in the synthesis of novel corrosion inhibitors. For example, Srivastava et al. (2017) synthesized amino acid-based corrosion inhibitors and evaluated their performance using electrochemical methods. The study found that these inhibitors showed high inhibition efficiency and adsorption on metal surfaces, suggesting potential for use in corrosion protection (Srivastava et al., 2017).

Chemical Synthesis and Characterization

In the field of chemical synthesis, such amino acids are involved in the creation of complex molecules. For instance, Braun and Dittrich (2010) synthesized the hydrochloride of a racemic amino acid as a fluorescent probe in proteins, demonstrating the chemical versatility and potential applications in biochemistry and molecular biology (Braun & Dittrich, 2010).

Development of Therapeutic Agents

This class of compounds has been explored for potential therapeutic applications. Chong et al. (2006) investigated novel ligands like this compound for radioimmunotherapy, assessing their stability and efficacy in vitro and in vivo (Chong et al., 2006).

Material Science and Engineering

In material science, such compounds are used to create advanced materials with unique properties. Karan and Bhattacharjee (2016) synthesized metallogels using ligands derived from amino acids, demonstrating their selectivity in dye adsorption and separation, as well as self-healing properties (Karan & Bhattacharjee, 2016).

Enzyme Inhibition Studies

These amino acids are also significant in studying enzyme inhibition. For example, Lehr (1997) explored the structure-activity relationships of certain amino acid derivatives as inhibitors of the cytosolic phospholipase A2, an enzyme critical in various biological processes (Lehr, 1997).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-[carboxymethyl(prop-2-ynyl)amino]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4.ClH/c1-2-3-8(4-6(9)10)5-7(11)12;/h1H,3-5H2,(H,9,10)(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXYVWJMGPPZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC(=O)O)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089277-60-9
Record name 2-[(carboxymethyl)(prop-2-yn-1-yl)amino]acetic acid hydrochloride
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